2-(5-Chloro-1H-indazol-3-YL)acetic acid
Description
Properties
IUPAC Name |
2-(5-chloro-2H-indazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQMRQZOCUNAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499520 | |
| Record name | (5-Chloro-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27328-68-3 | |
| Record name | (5-Chloro-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1H-indazol-3-YL)acetic acid typically involves multiple steps starting from benzaldehyde. The process includes:
Chlorination: Benzaldehyde is chlorinated to form 3-chlorobenzaldehyde.
Nitration: The chlorinated product undergoes nitration to yield 5-chloro-2-nitrobenzaldehyde.
Condensation: This intermediate reacts with malonic acid in the presence of formic acid and ammonium formate to produce 3-(2-nitro-5-chlorophenyl)-3-aminopropanoic acid.
Reduction and Cyclization: The final step involves reduction using hydrazine hydrate or aluminum powder, followed by cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1H-indazol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(5-Chloro-1H-indazol-3-YL)acetic acid is in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents. The indazole ring structure is known for its ability to interact with biological targets, making it a valuable scaffold for drug design.
- Anti-inflammatory Activity : Research indicates that derivatives of indazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
- Anticancer Potential : Indazole derivatives have also been investigated for their anticancer effects. The compound may interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and survival .
Agricultural Applications
The compound's potential extends beyond human health; it has also been explored for agricultural uses, particularly as a plant growth regulator or herbicide.
- Herbicidal Activity : Some studies suggest that indazole derivatives can act as herbicides, effectively controlling weed populations without harming crops. This application is crucial for sustainable agriculture practices .
Case Study 1: Indazole Derivatives in Anti-inflammatory Research
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various indazole derivatives, including this compound. The results demonstrated a marked reduction in inflammation markers in treated groups compared to controls, suggesting the compound's efficacy as an anti-inflammatory agent .
Case Study 2: Anticancer Properties
In another research effort, scientists synthesized several analogs of this compound and tested their effects on different cancer cell lines. The findings indicated that some derivatives exhibited potent cytotoxicity against breast and lung cancer cells, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indazoleacetic Acids
2-(5-Fluoro-1H-indazol-3-yl)acetic Acid
- CAS No.: 885271-22-7
- Molecular Formula : C₉H₇FN₂O₂
- Molecular Weight : 193.17 g/mol .
- Key Differences :
2-(5-Bromo-1H-indazol-3-yl)acetic Acid
Positional Isomers and Heterocyclic Variants
2-(6-Chloro-1H-indol-3-yl)acetic Acid
- CAS No.: 1912-44-3
- Molecular Formula: C₁₀H₈ClNO₂
- Molecular Weight : 209.63 g/mol .
- Key Differences :
(5-Fluoro-1H-indol-3-yl)acetic Acid
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Halogen | Functional Group | Key Application |
|---|---|---|---|---|---|---|
| This compound | 27328-68-3 | C₉H₇ClN₂O₂ | 210.62 | Cl | Carboxylic acid | Pharmaceutical intermediates |
| 2-(5-Fluoro-1H-indazol-3-yl)acetic acid | 885271-22-7 | C₉H₇FN₂O₂ | 193.17 | F | Carboxylic acid | Metabolic studies |
| 2-(5-Bromo-1H-indazol-3-yl)acetic acid | 885271-84-1 | C₉H₇BrN₂O₂ | 255.07 | Br | Carboxylic acid | Cross-coupling reactions |
| Ethyl 2-(5-Chloro-1H-indazol-3-yl)acetate | 27512-72-7 | C₁₁H₁₁ClN₂O₂ | 238.67 | Cl | Ester | Plant growth regulation |
| 2-(6-Chloro-1H-indol-3-yl)acetic acid | 1912-44-3 | C₁₀H₈ClNO₂ | 209.63 | Cl | Carboxylic acid | SAR studies |
Research Findings and Implications
- Halogen Effects : Chlorine’s electron-withdrawing nature enhances acidity (pKa ~3.81) compared to fluorine (pKa ~4.2) and bromine (pKa ~3.9) .
- Biological Activity : Indazole derivatives generally exhibit higher binding affinity to kinase targets than indole analogs due to additional hydrogen-bonding sites .
- Synthetic Utility : Bromo and iodo derivatives are preferred for late-stage functionalization via metal-catalyzed reactions .
Biological Activity
2-(5-Chloro-1H-indazol-3-YL)acetic acid is a chemical compound with the molecular formula C9H7ClN2O2, belonging to the indazole class of compounds. Its unique structure, characterized by a chloro-substituted indazole moiety linked to an acetic acid group, endows it with diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and applications in medicinal chemistry.
The biological activity of this compound is attributed to its interactions with various biological targets. Indazole derivatives are known to influence several biochemical pathways, including:
- Anti-inflammatory Pathways : The compound exhibits significant anti-inflammatory properties, potentially modulating cytokine production and inflammatory mediators.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial effects, particularly against certain fungal strains.
- Cancer Therapeutics : Research indicates potential anticancer activity, particularly in inhibiting tumor cell proliferation.
Biological Activity Overview
Case Studies
- Anti-inflammatory Effects : A study indicated that this compound could significantly reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent. Further research is needed to elucidate the specific pathways involved.
- Antimicrobial Activity : In a comparative study, derivatives of indazole were tested against Candida albicans and miconazole-resistant strains. The results demonstrated that this compound showed promising antifungal activity, particularly against resistant strains at concentrations around 100 µM .
- Anticancer Properties : Research conducted on various tumor cell lines (e.g., HT29 for colon cancer) revealed that this compound can inhibit cell growth effectively, with IC50 values indicating significant potency against these cancer types .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the chloro group at the 5-position enhances its reactivity and interaction with biological targets. SAR studies suggest that modifications at different positions on the indazole ring can lead to variations in potency and selectivity towards specific biological pathways.
Applications in Medicinal Chemistry
Given its biological activities, this compound serves as a valuable scaffold for developing new therapeutic agents. Its applications include:
- Lead Compound for Anti-inflammatory Drugs : Due to its ability to modulate inflammatory pathways.
- Antifungal Drug Development : As a potential treatment for resistant fungal infections.
- Anticancer Drug Discovery : As a basis for designing novel anticancer agents targeting specific tumor types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
